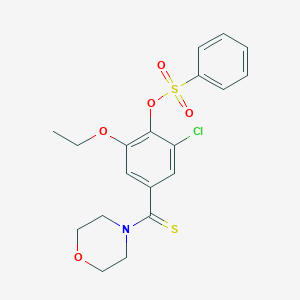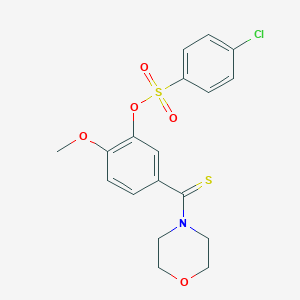![molecular formula C18H16N2O3S2 B306418 N-(4-methylphenyl)-2-{5-[(3-methyl-2-thienyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide](/img/structure/B306418.png)
N-(4-methylphenyl)-2-{5-[(3-methyl-2-thienyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methylphenyl)-2-{5-[(3-methyl-2-thienyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.
Mecanismo De Acción
The mechanism of action of N-(4-methylphenyl)-2-{5-[(3-methyl-2-thienyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide involves the inhibition of the NF-κB signaling pathway, which is involved in regulating the expression of genes involved in inflammation and cancer. This compound has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects
Studies have shown that N-(4-methylphenyl)-2-{5-[(3-methyl-2-thienyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide can reduce inflammation by decreasing the production of pro-inflammatory cytokines. It has also been shown to have antioxidant properties by increasing the activity of antioxidant enzymes. In addition, this compound has been shown to inhibit the growth of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-methylphenyl)-2-{5-[(3-methyl-2-thienyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide in lab experiments is its ability to selectively target cancer cells while sparing normal cells. However, one limitation is that this compound may have low solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the study of N-(4-methylphenyl)-2-{5-[(3-methyl-2-thienyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide. One direction is to investigate its potential as a therapeutic agent for the treatment of inflammatory diseases and cancer. Another direction is to explore its mechanism of action in more detail to better understand its effects on cellular pathways. Additionally, future studies could focus on improving the solubility and bioavailability of this compound to enhance its efficacy in lab experiments and potential therapeutic applications.
Métodos De Síntesis
The synthesis of N-(4-methylphenyl)-2-{5-[(3-methyl-2-thienyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide involves the reaction of 4-methylbenzaldehyde, 3-methyl-2-thiophenecarboxaldehyde, and thiosemicarbazide in the presence of acetic acid and glacial acetic acid. The resulting compound is then purified through recrystallization.
Aplicaciones Científicas De Investigación
N-(4-methylphenyl)-2-{5-[(3-methyl-2-thienyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide has been studied for its potential therapeutic properties in various scientific research applications. It has been shown to exhibit anti-inflammatory, antioxidant, and antitumor activities.
Propiedades
Nombre del producto |
N-(4-methylphenyl)-2-{5-[(3-methyl-2-thienyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide |
|---|---|
Fórmula molecular |
C18H16N2O3S2 |
Peso molecular |
372.5 g/mol |
Nombre IUPAC |
N-(4-methylphenyl)-2-[(5Z)-5-[(3-methylthiophen-2-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide |
InChI |
InChI=1S/C18H16N2O3S2/c1-11-3-5-13(6-4-11)19-16(21)10-20-17(22)15(25-18(20)23)9-14-12(2)7-8-24-14/h3-9H,10H2,1-2H3,(H,19,21)/b15-9- |
Clave InChI |
VZBGDCLTHQGTJE-DHDCSXOGSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)/C(=C/C3=C(C=CS3)C)/SC2=O |
SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=C(C=CS3)C)SC2=O |
SMILES canónico |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=C(C=CS3)C)SC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-2-phenyl-acetamide](/img/structure/B306336.png)




![Methyl 4-{[(4-chlorophenyl)sulfonyl]oxy}benzoate](/img/structure/B306356.png)




![N-[4-(4-toluidinosulfonyl)phenyl]benzamide](/img/structure/B306380.png)
![N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}benzenesulfonamide](/img/structure/B306383.png)
![2-{(5Z)-5-[3-bromo-5-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B306386.png)